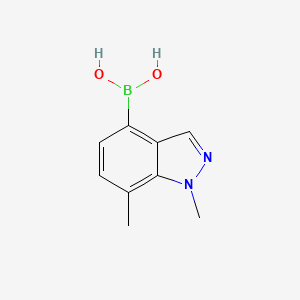
Copper, bis(octadecanoato-O,O')-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper, bis(octadecanoato-O,O’)-: is a coordination compound where copper is bonded to two octadecanoate (stearate) ligands. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The molecular formula of this compound is C36H70CuO4 , and it has a molecular weight of 630.48 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper, bis(octadecanoato-O,O’)- can be synthesized through the reaction of copper salts with octadecanoic acid. A common method involves the reaction of copper(II) acetate with octadecanoic acid in an organic solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Copper, bis(octadecanoato-O,O’)- often involves large-scale batch reactors where copper salts and octadecanoic acid are reacted under controlled temperature and pressure conditions. The product is then purified through recrystallization or other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Copper, bis(octadecanoato-O,O’)- undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states under specific conditions.
Reduction: The copper center can also be reduced to lower oxidation states.
Substitution: The octadecanoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper oxides, while reduction may yield copper(I) complexes .
Applications De Recherche Scientifique
Copper, bis(octadecanoato-O,O’)- has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which Copper, bis(octadecanoato-O,O’)- exerts its effects involves its ability to interact with various molecular targets and pathways. The copper center can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a key mechanism in its antimicrobial and anticancer activities . Additionally, the compound can interact with cellular proteins and enzymes, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Copper, bis(acetylacetonato-O,O’)-: This compound has similar coordination properties but different ligands, leading to distinct chemical and physical properties.
Copper, bis(benzoylacetonato-O,O’)-: Another similar compound with benzoylacetonate ligands, used in different catalytic and industrial applications.
Uniqueness: Copper, bis(octadecanoato-O,O’)- is unique due to its long-chain octadecanoate ligands, which impart specific solubility and stability characteristics. These properties make it particularly useful in applications where long-chain fatty acid derivatives are advantageous .
Propriétés
Formule moléculaire |
C36H69CuO4- |
|---|---|
Poids moléculaire |
629.5 g/mol |
Nom IUPAC |
copper;octadecanoate;octadecanoate |
InChI |
InChI=1S/C18H36O2.C18H35O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);3H,2,4-17H2,1H3,(H,19,20);/q;-1;+2/p-2 |
Clé InChI |
BJINVVUSACGGAE-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[O-].CC[CH-]CCCCCCCCCCCCCCC(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


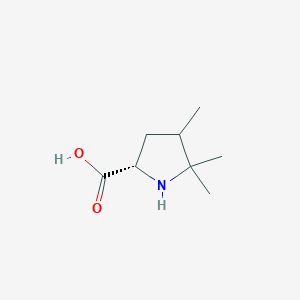
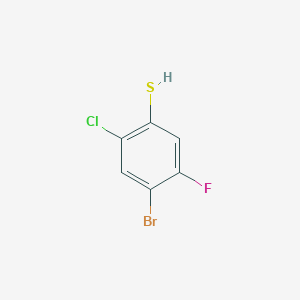
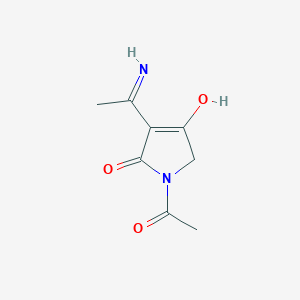
![4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12865783.png)
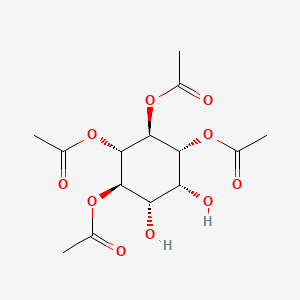
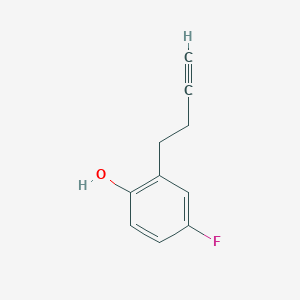
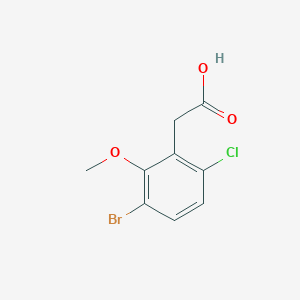

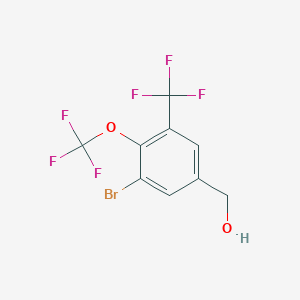
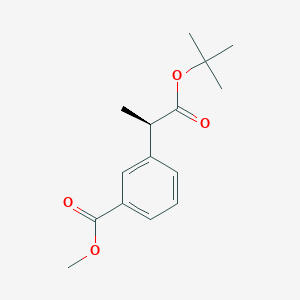
![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)
